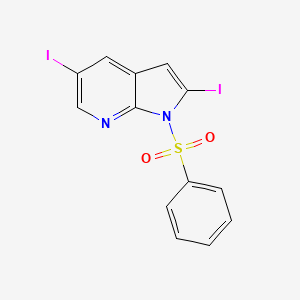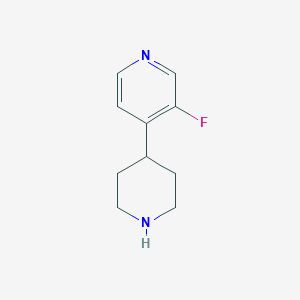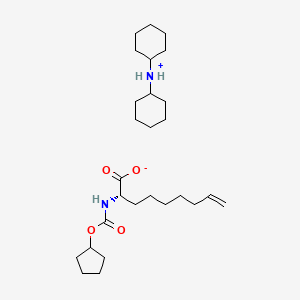
9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is notable for its unique structural features, which include a carbazole core, a dibenzofuran moiety, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of Carbazole Core: The carbazole core can be synthesized through the cyclization of biphenylamine derivatives.
Introduction of Dibenzofuran Moiety: The dibenzofuran group is introduced via a Suzuki coupling reaction, which involves the reaction of a dibenzofuran boronic acid with a halogenated carbazole derivative.
Attachment of Phenyl Group: The phenyl group is attached using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents such as nitric acid, are commonly employed.
Major Products Formed
Oxidation: Carbazole-quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- has several applications in scientific research:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Utilized in the development of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- depends on its application:
Organic Electronics: Functions as a hole transport material by facilitating the movement of positive charges through the organic layers of devices.
Pharmaceuticals: May interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 9H-Carbazol-3-amine, N-2-dibenzofuranyl-9-phenyl-
- 9,10-Dihydro-9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-acridine
Uniqueness
9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- is unique due to its specific combination of a carbazole core, a dibenzofuran moiety, and a phenyl group. This unique structure imparts distinct electronic properties, making it particularly valuable in organic electronics and materials science.
Properties
Molecular Formula |
C30H20N2O |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-9-phenylcarbazol-2-amine |
InChI |
InChI=1S/C30H20N2O/c1-2-8-22(9-3-1)32-27-12-6-4-10-23(27)24-16-14-20(18-28(24)32)31-21-15-17-26-25-11-5-7-13-29(25)33-30(26)19-21/h1-19,31H |
InChI Key |
PCYSYBYVJBUBAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)NC5=CC6=C(C=C5)C7=CC=CC=C7O6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-](/img/structure/B12330218.png)
![6-Bromobenzofurano[2,3-c]dibenzofuran](/img/structure/B12330220.png)


![(R) N,N-bis-[(Z)-4-(7,8-dimethoxy-2-oxo-1,3-dihydrobenzo[d]azepin-3-yl)but-2-enyl]-2-(3,4-dimethoxyphenyl)-propanamine](/img/structure/B12330236.png)


![cobalt(3+);[5-(5,6-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;nitrite](/img/structure/B12330263.png)
![3-[(4-Fluorophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12330280.png)
![3-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12330284.png)



